molecular formula C24H17ClF4N2O B2815554 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole CAS No. 477711-64-1

3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No.: B2815554
CAS No.: 477711-64-1
M. Wt: 460.86
InChI Key: DXMNSXZIWSWLQX-UHFFFAOYSA-N
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Description

3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound characterized by its unique structural features, including multiple aromatic rings and various substituents such as chloro, fluoro, and trifluoromethyl groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable 1,3-diketone.

    Substitution Reactions:

    Ether Formation: The 2-chloro-6-fluorobenzyl group is introduced via an etherification reaction, typically involving a Williamson ether synthesis using an alkoxide and a benzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield quinones, while reduction could produce amines or alcohols

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also make it useful in the design of novel catalysts or other functional materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and halogen substituents can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(methyl)benzyl]-1H-pyrazole: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(fluoromethyl)benzyl]-1H-pyrazole: Similar structure but with a fluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole distinguishes it from similar compounds, potentially enhancing its biological activity and chemical stability. The combination of chloro, fluoro, and trifluoromethyl substituents can significantly influence its reactivity and interactions with other molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF4N2O/c25-21-2-1-3-22(26)20(21)15-32-19-10-6-17(7-11-19)23-12-13-31(30-23)14-16-4-8-18(9-5-16)24(27,28)29/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMNSXZIWSWLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=NN(C=C3)CC4=CC=C(C=C4)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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